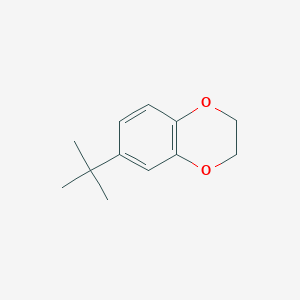
1,4-Benzodioxin, 6-(1,1-dimethylethyl)-2,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C13H18O2. This compound is characterized by a benzodioxine ring substituted with a tert-butyl group. It is primarily used in research settings and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the reaction of 4-tert-butylcatechol with 4,5-dichlorophthalonitrile. This reaction produces 7-tert-butyldibenzo[b,e][1,4]dioxine-2,3-dicarbonitrile, which can then undergo cyclotetramerization to form the desired compound .
Industrial Production Methods
While specific industrial production methods for 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of solvents like tetrahydrofuran and involves careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dimeric products through regio- and stereospecific dimerization.
Reduction: Reduction reactions can be performed under specific conditions, although detailed studies on this are limited.
Substitution: The compound can undergo substitution reactions, particularly involving the tert-butyl group.
Common Reagents and Conditions
Common reagents used in reactions involving 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine include oxidizing agents like tert-butyl hydroperoxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the oxidation of 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine include dimeric structures such as tetra-tert-butyl-6,10a-dihydroxy-1,2-dioxo-3,4a,7,9-1,2,4a,10a-tetrahydrodibenzo-1,4-dioxine .
科学的研究の応用
6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Medicine: Research into its potential therapeutic applications is ongoing, although specific medical uses are not yet well-established.
作用機序
The mechanism of action of 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets through oxidation and reduction processes. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative damage . The molecular pathways involved include the stabilization of radical intermediates and the formation of stable dimeric products through Diels-Alder heterocyclization .
類似化合物との比較
Similar Compounds
4,6-di-tert-butylpyrogallol: Similar in structure but differs in the position of the tert-butyl groups and the presence of additional hydroxyl groups.
tert-Butylhydroquinone: Known for its antioxidant properties, similar to 6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine, but with a different core structure.
Uniqueness
6-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific benzodioxine ring structure and the presence of a tert-butyl group, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in the synthesis of complex organic molecules and in studies of antioxidant activity.
生物活性
1,4-Benzodioxin, 6-(1,1-dimethylethyl)-2,3-dihydro- (CAS Number: 93591-46-9) is a chemical compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The structure consists of a benzodioxin core with a tert-butyl group that may influence its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of benzodioxins exhibit antimicrobial activity. For instance, compounds similar to 1,4-benzodioxin have been shown to selectively target bacterial DNA over mammalian DNA, suggesting a potential role in developing new antimicrobial agents. A study found that certain analogues demonstrated significant inhibition of microbial topoisomerases while showing reduced cytotoxicity to mammalian cells .
Antitumor Activity
Another area of interest is the antitumor properties of benzodioxin derivatives. A study involving deuterated benzodiazepine derivatives indicated that modifications to the benzodioxin structure could enhance antitumor activity in vivo. These findings suggest that structural modifications can lead to compounds with improved therapeutic profiles .
The biological activity of 1,4-benzodioxin may be attributed to its ability to interact with various biological targets:
- DNA Minor Groove Binding : Some analogues have shown improved binding affinity to the DNA minor groove, which is crucial for their antimicrobial and anticancer activities.
- Topoisomerase Inhibition : The inhibition of microbial topoisomerase I indicates a mechanism through which these compounds can exert their effects selectively on bacteria .
Case Studies
Several case studies have investigated the biological effects of benzodioxin derivatives:
- Study on Antimicrobial Activity :
- Antitumor Activity Investigation :
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 (µM) | Target |
|---|---|---|---|
| Antimicrobial | Benzodioxin analogue | <10 (E. coli topoisomerase I) | Bacterial DNA |
| Antitumor | Deuterated benzodiazepine derivative | Not specified | Cancer cells |
特性
CAS番号 |
93591-46-9 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
6-tert-butyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)9-4-5-10-11(8-9)14-7-6-13-10/h4-5,8H,6-7H2,1-3H3 |
InChIキー |
DGNGLIIXSGEQSG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















